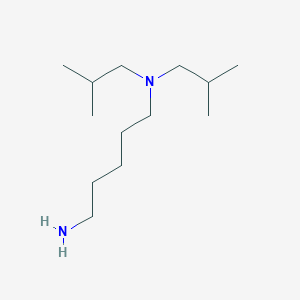
5-(Diisobutylamino)amylamine
説明
5-(Diisobutylamino)amylamine is a chemical compound with the molecular formula C13H30N2 . It has a molecular weight of 214.39 .
Molecular Structure Analysis
The linear formula of this compound is C13H30N2 . The SMILES representation of the molecule isCC(C)CN(CCCC)CC(C)C . Physical And Chemical Properties Analysis
The boiling point of this compound is 95°C at 4mm .科学的研究の応用
Antioxidant Properties in Colitis
5-Aminosalicylic acid (5-ASA), a derivative related to 5-(Diisobutylamino)amylamine, has been studied for its antioxidant properties in colitis. It reduces reactive oxygen species in colonic progenitor cells and enhances PTEN activity, attenuating PI3K/Akt signaling. This suggests that the antioxidant properties of 5-ASA might be the primary mechanism for chemoprevention in chronic ulcerative colitis (Managlia et al., 2013).
Role in Intestinal Antiinflammatory Effects
5-ASA's role in intestinal antiinflammatory effects has been linked to peroxisome proliferator–activated receptor-γ (PPAR-γ). It increases PPAR-γ expression and translocation in epithelial cells, indicating that PPAR-γ is a target of 5-ASA for antiinflammatory effects in the colon (Rousseaux et al., 2005).
Role in Amyloid Fibril Formation
Research on human amylin, a hormone implicated in type 2 diabetes, has led to models suggesting a parallel superpleated beta-structure for amyloid fibrils, a formation process possibly relevant to compounds like this compound (Kajava et al., 2005).
Application in Analytical Chemistry
5-(Diisopropylamino)amylamine (DIAAA) derivatization has been used in liquid chromatography-mass spectrometry (LC-MS) for mapping carboxyl-containing metabolites (CCMs) in biological samples, aiding in the discovery of potential biomarkers in diseases like colorectal cancer (Bian et al., 2018).
Drug Dissolution in Gastrointestinal Tract
Studies on mesalamine, a compound related to this compound, have provided insights into drug dissolution in the gastrointestinal tract. These findings can inform the development of drug delivery systems for similar compounds (Yu et al., 2017).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other amines, possibly by binding to receptors or enzymes and modulating their activity .
Pharmacokinetics
Like other amines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is likely that the compound’s effects depend on the specific targets it interacts with and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Diisobutylamino)amylamine. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its targets .
生化学分析
Biochemical Properties
5-(Diisobutylamino)amylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the phosphorylation state of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby modulating the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . For instance, it can influence the glycolytic pathway by modulating the activity of key enzymes involved in glucose metabolism. Additionally, it can affect lipid metabolism by interacting with enzymes responsible for fatty acid synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported across cell membranes by specific amino acid transporters, and it can bind to intracellular proteins that facilitate its distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it interacts with DNA and RNA to modulate gene expression.
特性
IUPAC Name |
N',N'-bis(2-methylpropyl)pentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N2/c1-12(2)10-15(11-13(3)4)9-7-5-6-8-14/h12-13H,5-11,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOCHSZLPLWNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCCCCN)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395540 | |
| Record name | 5-(Diisobutylamino)amylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209803-39-4 | |
| Record name | N1,N1-Bis(2-methylpropyl)-1,5-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209803-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Diisobutylamino)amylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



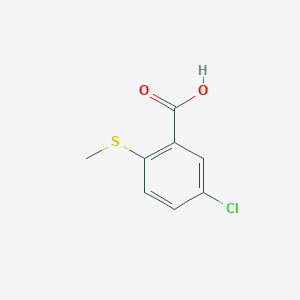
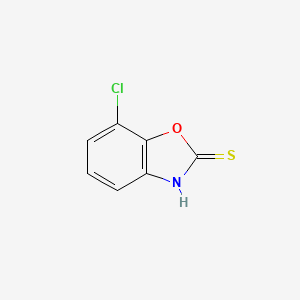
![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)
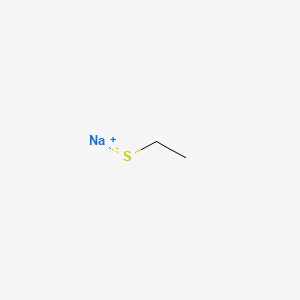

![5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1308727.png)
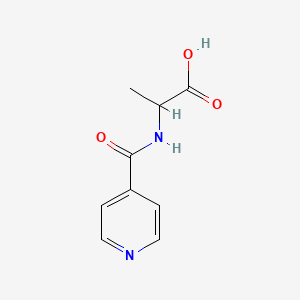
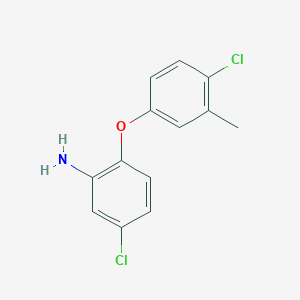
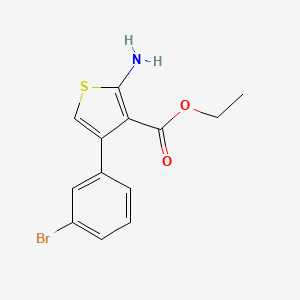

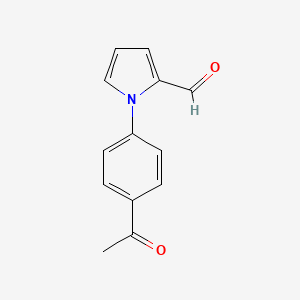
![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B1308750.png)
![3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile](/img/structure/B1308755.png)
